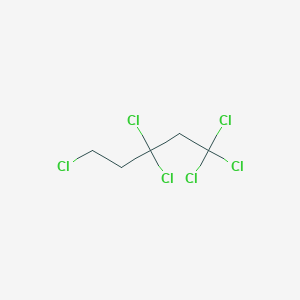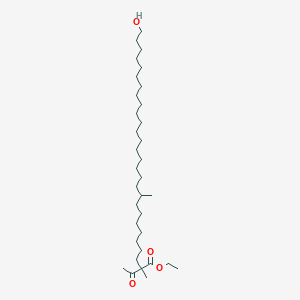![molecular formula C6H10N6O4 B14601745 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- CAS No. 60025-03-8](/img/structure/B14601745.png)
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is a complex organic compound with significant applications in various fields. It is known for its unique structure and reactivity, making it a subject of interest in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- typically involves the nitrolysis of 3,7-dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane. This reaction is carried out in fuming nitric acid at temperatures ranging from -8°C to -36°C . The process involves the conversion of the starting material to intermediate compounds, which are then further nitrolyzed to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors may be employed to optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, reducing agents like hydrogen or metal hydrides for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include higher nitro derivatives, amino derivatives, and substituted compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with biological molecules.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in electrophilic and nucleophilic reactions, leading to the formation of stable complexes with target molecules. The pathways involved include the formation of cationic intermediates and subsequent nucleophilic attack by water or other nucleophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5,7-Tetraazabicyclo[3.3.1]nonane, 3,7-dinitroso-: This compound has a similar structure but differs in the number and position of nitro and nitroso groups.
3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane: Another closely related compound with different functional groups.
Uniqueness
1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso- is unique due to its specific arrangement of nitro and nitroso groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical reactions and interactions.
Eigenschaften
CAS-Nummer |
60025-03-8 |
|---|---|
Molekularformel |
C6H10N6O4 |
Molekulargewicht |
230.18 g/mol |
IUPAC-Name |
5-nitro-3,7-dinitroso-1,3,7-triazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H10N6O4/c13-7-10-2-6(12(15)16)1-9(4-10)5-11(3-6)8-14/h1-5H2 |
InChI-Schlüssel |
IURZJULIOOJQKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CN(CN1CN(C2)N=O)N=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)








![4-Chloro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14601706.png)

![[(5-Methyl-1,3-phenylene)bis(methylene)]bis(trimethylsilane)](/img/structure/B14601733.png)
